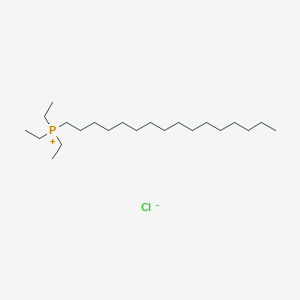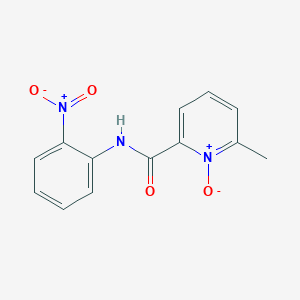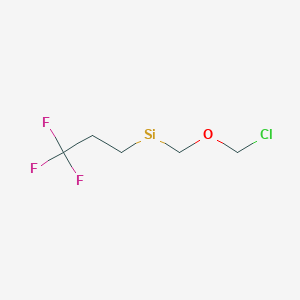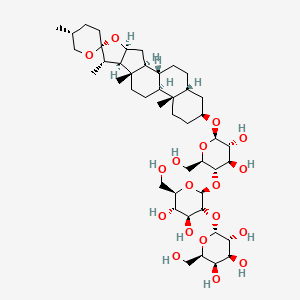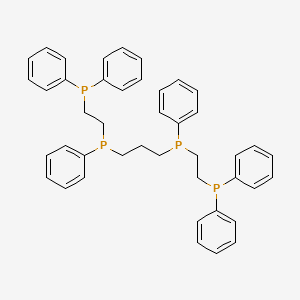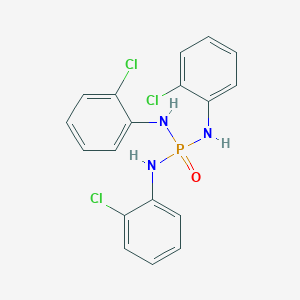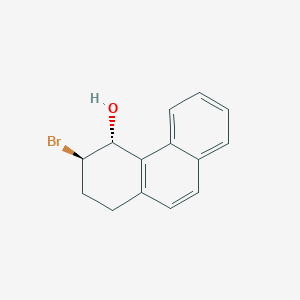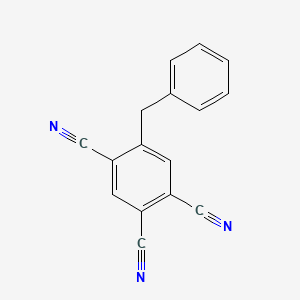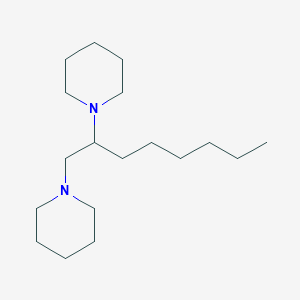
1-(1-Piperidin-1-yloctan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Piperidin-1-yloctan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its presence in various pharmaceuticals and natural alkaloids. The compound this compound is characterized by its unique structure, which includes two piperidine rings connected by an octane chain. This structural motif imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Piperidin-1-yloctan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-bromo-octane under basic conditions to form the intermediate 1-(octan-2-yl)piperidine. This intermediate is then further reacted with piperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or rhodium to facilitate the coupling reactions, and the process parameters are optimized to achieve high yields and purity .
Chemical Reactions Analysis
1-(1-Piperidin-1-yloctan-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as Lewis acids and transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Piperidin-1-yloctan-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-(1-Piperidin-1-yloctan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
1-(1-Piperidin-1-yloctan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anti-tumor and anti-inflammatory activities.
Matrine: A compound with anti-cancer and anti-microbial effects.
Berberine: An isoquinoline alkaloid with a broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
CAS No. |
59193-18-9 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-(1-piperidin-1-yloctan-2-yl)piperidine |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-7-12-18(20-15-10-6-11-16-20)17-19-13-8-5-9-14-19/h18H,2-17H2,1H3 |
InChI Key |
MJFIZKJWBVWOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


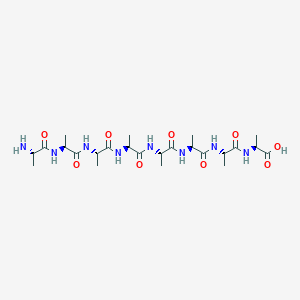
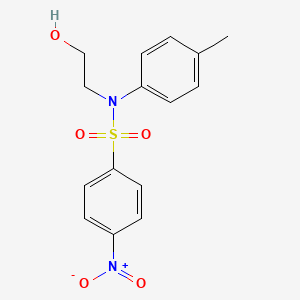
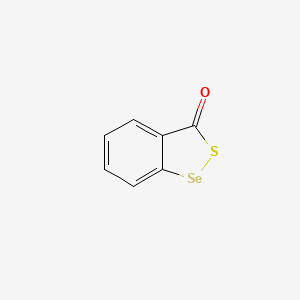
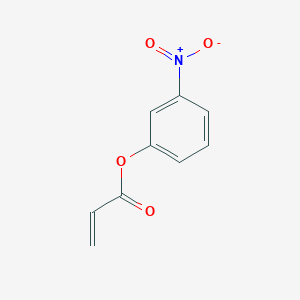
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
